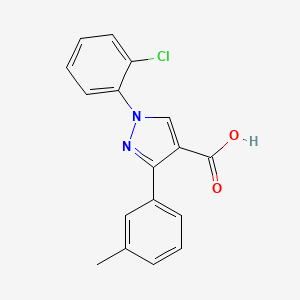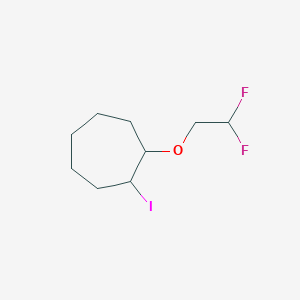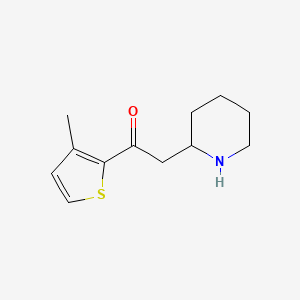
4,5-Dichloro-6-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-6-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H3Cl2N2S It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(methylthio)pyrimidine typically involves the chlorination of 6-methylthio-2,4-dichloropyrimidine. One common method includes the reaction of 4,6-dichloropyrimidine with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the chlorine atoms by the methylthio group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is continuously stirred and heated to maintain the desired temperature and reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-6-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, and thiourea are commonly used under reflux conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with different functional groups.
Applications De Recherche Scientifique
4,5-Dichloro-6-(methylthio)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-6-(methylthio)pyrimidine involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or proteins by binding to their active sites, thereby blocking their activity. For example, it may act as an inhibitor of kinases, which are enzymes involved in cell signaling and regulation . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity.
Comparaison Avec Des Composés Similaires
4,5-Dichloro-6-(methylthio)pyrimidine can be compared with other similar compounds such as:
4,6-Dichloro-2-(methylthio)pyrimidine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4,6-Dichloropyrimidine: Lacks the methylthio group, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylthiopyrimidine:
Propriétés
Formule moléculaire |
C5H4Cl2N2S |
|---|---|
Poids moléculaire |
195.07 g/mol |
Nom IUPAC |
4,5-dichloro-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-5-3(6)4(7)8-2-9-5/h2H,1H3 |
Clé InChI |
NJOIOMQBIFRAIG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)







![5-(Hydroxymethylidene)spiro[2.5]octan-6-one](/img/structure/B13079966.png)

![N-T-Boc-3-methyl-1,8-diazaspiro[4.5]decane](/img/structure/B13079988.png)
![4-(([(Benzyloxy)carbonyl]amino)methyl)oxane-4-carboxylicacid](/img/structure/B13079993.png)
